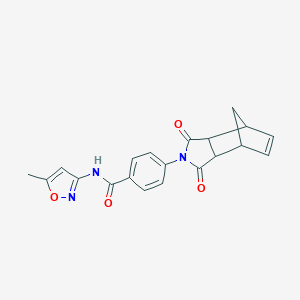
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzoxazine derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate vary depending on the specific application and concentration used. In general, it has been found to exhibit cytotoxic, antimicrobial, and anti-inflammatory effects. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is its broad range of biological activities, which makes it a useful tool for studying various biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for the research on 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One area of interest is the development of more potent and selective derivatives for specific applications. Another direction is the investigation of its potential use in drug delivery systems, as well as its interaction with other drugs. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been reported in the literature. The most common method involves the reaction of 3-bromobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to obtain the final product. Other methods such as microwave-assisted synthesis and one-pot synthesis have also been reported.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe, as well as a catalyst in organic reactions.
Propiedades
Nombre del producto |
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate |
|---|---|
Fórmula molecular |
C16H10BrNO4 |
Peso molecular |
360.16 g/mol |
Nombre IUPAC |
[2-(3-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C16H10BrNO4/c1-9(19)21-12-5-6-14-13(8-12)16(20)22-15(18-14)10-3-2-4-11(17)7-10/h2-8H,1H3 |
Clave InChI |
OSJKPJNLYFKYRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)


![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)

![N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)
